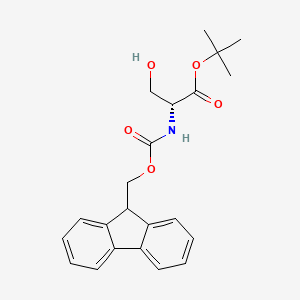

tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate

CAS No.:

Cat. No.: VC16640243

Molecular Formula: C22H25NO5

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H25NO5 |

|---|---|

| Molecular Weight | 383.4 g/mol |

| IUPAC Name | tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate |

| Standard InChI | InChI=1S/C22H25NO5/c1-22(2,3)28-20(25)19(12-24)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24H,12-13H2,1-3H3,(H,23,26)/t19-/m1/s1 |

| Standard InChI Key | ZYOWIDHANLLHNO-LJQANCHMSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a D-serine core () modified with two protective groups:

-

Fmoc Group: A 9-fluorenylmethyloxycarbonyl moiety attached to the amino group, providing UV-sensitive protection that can be removed under mild basic conditions.

-

tert-Butyl Ester: A bulky ester group on the carboxyl side chain, offering stability under acidic conditions and facilitating selective deprotection .

The stereochemistry of the D-serine configuration is critical, as it influences peptide folding and biological activity. The optical rotation of the compound is (1% in ethyl acetate), confirming its enantiomeric purity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 383.4 g/mol | |

| Optical Rotation () | -26 ± 3° (EtOAc) | |

| Protection Groups | Fmoc (amine), tert-butyl (carboxyl) |

Synthesis and Industrial Applications

Synthetic Pathways

The synthesis involves sequential protection of D-serine:

-

Amino Protection: Fmoc-clavulanic acid reacts with D-serine’s amino group under basic conditions to form the Fmoc-protected intermediate.

-

Carboxyl Protection: The carboxyl group is esterified with tert-butanol via acid-catalyzed Fischer esterification .

This two-step process ensures high yield and purity, critical for pharmaceutical-grade applications.

Applications in Peptide Synthesis

The compound’s dual protection strategy addresses key challenges in SPPS:

-

Orthogonal Deprotection: The Fmoc group is removed with piperidine, while the tert-butyl ester remains intact under basic conditions, enabling sequential peptide elongation.

-

Side Chain Stability: The tert-butyl group prevents unwanted side reactions during coupling steps, particularly in serine-rich sequences prone to β-elimination .

Table 2: Comparative Analysis of Protective Groups

| Protective Group | Removal Condition | Stability Profile |

|---|---|---|

| Fmoc | 20% piperidine/DMF | Labile to bases |

| tert-Butyl | TFA/DCM | Stable to bases, labile to acids |

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR)

-NMR (400 MHz, CDCl) reveals characteristic signals:

-

Fmoc aromatic protons: δ 7.3–7.8 ppm (multiplet, 8H).

-

tert-Butyl singlet: δ 1.4 ppm (9H).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at ([M+H]), aligning with the theoretical mass.

Structural Analogs and Comparative Analysis

Table 3: Related Protected Serine Derivatives

| Compound Name | CAS Number | Key Differences | Applications |

|---|---|---|---|

| Fmoc-O-tert-butyl-L-serine | 71989-33-8 | L-configuration | Mirror-image peptide synthesis |

| N-Boc-D-serine | 15934-36-6 | Boc protection (acid-labile) | Acid-stable environments |

| Fmoc-D-alanine | 151292-19-4 | Alanine backbone | Non-polar peptide regions |

The D-serine configuration in tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate distinguishes it from L-isomers, which are prone to enzymatic degradation in vivo .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume